REACTION_CXSMILES
|
CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[C:20]1([NH2:27])[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[NH2:26].[Br:28][C:29]1[CH:37]=[CH:36][CH:35]=[CH:34][C:30]=1[C:31](O)=O.C(=O)([O-])[O-].[Na+].[Na+]>>[Br:28][C:29]1[CH:37]=[CH:36][CH:35]=[CH:34][C:30]=1[C:31]1[NH:27][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[N:26]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 60 C under nitrogen until the solids
|
Type
|
DISSOLUTION
|
Details
|
had completely dissolved
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 100 C for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtration of the solid
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
DISSOLUTION
|
Details
|
the crude product was dissolved in 85 ml hot ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
9 ml of water was added
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 5 C
|
Type
|
FILTRATION
|
Details
|
the product was filtered
|
Type
|
WASH
|
Details
|
washed with 50% ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C1=NC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |